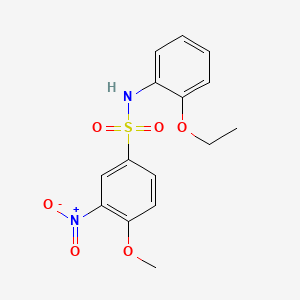
N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide, also known as EPZ-6438, is a small molecule inhibitor that targets the histone methyltransferase EZH2. EZH2 is a protein that plays a crucial role in the regulation of gene expression by modifying chromatin structure. Aberrant expression of EZH2 has been associated with the development and progression of various types of cancer, making it a promising target for cancer therapy.
Mechanism of Action
N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide exerts its anti-cancer effects by inhibiting the activity of EZH2, which is responsible for the methylation of lysine 27 on histone H3 (H3K27). This modification is associated with the repression of gene expression, and aberrant expression of EZH2 can lead to the silencing of tumor suppressor genes and the promotion of oncogenic pathways. By inhibiting EZH2, this compound can restore the expression of tumor suppressor genes and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on EZH2, with minimal effects on other histone methyltransferases. In addition, this compound has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of EZH2, making it a valuable tool for studying the role of EZH2 in cancer biology. In addition, this compound has been shown to be effective in various cancer cell lines, making it a versatile tool for cancer research. However, there are some limitations to the use of this compound in lab experiments. Its solubility in DMSO and other polar solvents may limit its use in certain assays, and its high cost may make it difficult to use in large-scale experiments.
Future Directions
N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in cancer patients. In addition, there is growing interest in the development of combination therapies that target EZH2 and other oncogenic pathways. Future research should focus on the optimization of this compound and the development of new EZH2 inhibitors with improved pharmacological properties. Furthermore, the role of EZH2 in other diseases, such as inflammatory disorders and neurodegenerative diseases, should be explored.
Synthesis Methods
N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide can be synthesized using a multi-step process that involves the coupling of 4-bromo-1-ethylsulfonylpiperidine with 2-amino-5-bromo-pyrazine, followed by cyclization and subsequent purification steps. The final product is a white crystalline powder that is soluble in DMSO and other polar solvents.
Scientific Research Applications
N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that this compound can inhibit the growth of various cancer cell lines, including lymphoma, leukemia, and solid tumors. In addition, this compound has been shown to synergize with other anti-cancer agents, such as chemotherapy and immunotherapy.
properties
IUPAC Name |
N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-2-20(18,19)16-7-3-10(4-8-16)15-12(17)11-9-13-5-6-14-11/h5-6,9-10H,2-4,7-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACXMPOPDFUOML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(5-bromothiophen-2-yl)-N-[4-(carbamoylamino)phenyl]butanamide](/img/structure/B7540425.png)
![N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7540438.png)
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-3-phenylurea](/img/structure/B7540442.png)
![N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B7540446.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide](/img/structure/B7540451.png)

![(2,6-Difluorophenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]methanone](/img/structure/B7540462.png)

![2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1h-imidazole](/img/structure/B7540468.png)
![N-[5-[2-(4-chlorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B7540477.png)
![[4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methylurea](/img/structure/B7540499.png)